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Compound of Interest

Compound Name: HAC-Y6

Cat. No.: B15583104 Get Quote

Disclaimer: Information on a compound specifically designated "HAC-Y6" is not widely

available in the public domain. The following is a representative technical guide constructed

with a hypothetical profile for an investigational anticancer agent to illustrate the expected data,

methodologies, and visualizations for such a document.

Compound: HAC-Y6 Chemical Name: 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-

b]indole Therapeutic Class: Investigational Anticancer Agent Mechanism of Action: Inducer of

mitotic arrest and apoptosis.[1]

Executive Summary
This document provides a comprehensive overview of the preclinical pharmacokinetic (PK)

profile of HAC-Y6, a novel synthetic compound with demonstrated anticancer activity.[1] The

data herein covers key aspects of its absorption, distribution, metabolism, and excretion

(ADME) derived from a series of in vitro and in vivo studies. HAC-Y6 exhibits moderate oral

bioavailability, is extensively distributed into tissues, and is primarily cleared via hepatic

metabolism. The subsequent sections detail the experimental protocols, present key

quantitative data in tabular format, and visualize the metabolic pathways and experimental

workflows.

Non-clinical Pharmacokinetic Data
In Vitro ADME Profile
A summary of the in vitro ADME properties of HAC-Y6 is presented below.
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Parameter Assay System Result

Solubility
Phosphate Buffered Saline (pH

7.4)
25.4 µg/mL

Permeability Caco-2 (A -> B) 15.2 x 10⁻⁶ cm/s

Plasma Protein Binding Human 92.5%

Mouse 88.1%

Rat 90.3%

Metabolic Stability
Human Liver Microsomes

(HLM)
t½ = 28.5 min

Rat Liver Microsomes (RLM) t½ = 19.2 min

CYP450 Inhibition (Specific Isoforms)
IC₅₀ > 10 µM for CYP1A2,

2C9, 2C19, 2D6, 3A4

CYP450 Induction Human Hepatocytes
No significant induction

observed

In Vivo Pharmacokinetic Profile
Single-dose pharmacokinetic studies were conducted in male Sprague-Dawley rats.
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Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

Cₘₐₓ (ng/mL) 450.2 185.7

Tₘₐₓ (h) 0.08 0.5

AUC₀₋ₜ (ng·h/mL) 895.4 1650.8

AUC₀₋ᵢₙf (ng·h/mL) 910.2 1688.3

t½ (h) 2.1 2.5

CL (L/h/kg) 1.1 -

Vdₛₛ (L/kg) 2.5 -

F (%) - 18.5

Metabolism
HAC-Y6 is extensively metabolized, primarily in the liver. The major metabolic pathways

identified are O-demethylation of the trimethoxybenzyl moiety and oxidation of the pyridoindole

core. Two major metabolites, M1 (O-desmethyl-HAC-Y6) and M2 (HAC-Y6-N-oxide), have

been identified in both plasma and urine.
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Caption: Hypothetical metabolic pathway of HAC-Y6.

Experimental Protocols
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In Vitro Metabolic Stability Assay
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Incubation: HAC-Y6 (1 µM) was incubated with liver microsomes (0.5 mg/mL) and an

NADPH-regenerating system at 37°C.

Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with ice-cold

acetonitrile containing an internal standard.

Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to

determine the remaining concentration of HAC-Y6.

Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the

remaining parent compound versus time.
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Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (n=3 per group), cannulated in the jugular vein.

Dosing:

Intravenous (IV): A single bolus dose of 1 mg/kg was administered via the tail vein.

Oral (PO): A single dose of 10 mg/kg was administered by oral gavage.

Blood Sampling: Serial blood samples (approx. 100 µL) were collected from the jugular vein

cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Sample Processing: Blood was collected into tubes containing K₂EDTA, centrifuged to obtain

plasma, and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of HAC-Y6 were determined using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: PK parameters were calculated using non-compartmental

analysis (NCA) with Phoenix WinNonlin software.

Proposed Signaling Pathway
Based on its observed biological activity of inducing mitotic arrest, HAC-Y6 is hypothesized to

interfere with microtubule dynamics, leading to the activation of the Spindle Assembly

Checkpoint (SAC) and subsequent induction of apoptosis.
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Caption: Hypothesized signaling pathway for HAC-Y6-induced apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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